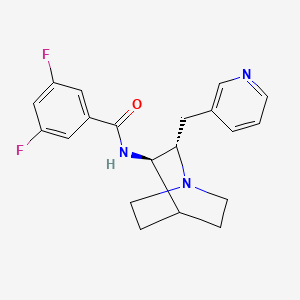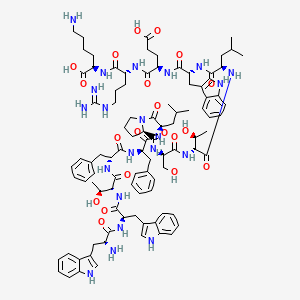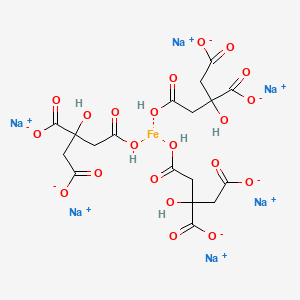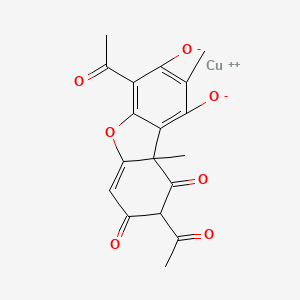
Copper usnate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Copper usnate can be synthesized through the reaction of usnic acid with copper salts. One common method involves dissolving usnic acid in a suitable solvent and then adding a copper salt, such as copper sulfate, under controlled conditions. The reaction typically requires stirring and heating to ensure complete formation of the this compound complex .
Chemical Reactions Analysis
Copper usnate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and other copper compounds.
Reduction: It can be reduced to form copper(I) compounds under specific conditions.
Scientific Research Applications
Copper usnate has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to facilitate electron transfer processes.
Biology: this compound exhibits antimicrobial properties, making it useful in the study of bacterial and fungal infections.
Medicine: It has been explored for its potential use in treating infections and as an ingredient in antimicrobial coatings for medical devices.
Industry: This compound is used in the formulation of antimicrobial agents in cosmetics and personal care products
Mechanism of Action
The antimicrobial activity of copper usnate is primarily due to its ability to generate reactive oxygen species (ROS). These ROS cause oxidative damage to cellular components, leading to the disruption of cell membranes and the degradation of nucleic acids. The copper ions released from this compound also interact with proteins and enzymes, inhibiting their function and leading to cell death .
Comparison with Similar Compounds
Copper usnate is unique due to its specific combination of copper and usnic acid, which provides enhanced antimicrobial properties. Similar compounds include:
Copper sulfate: Used as a fungicide and herbicide.
Copper oxide: Known for its antimicrobial and catalytic properties.
Copper acetate: Used in various chemical reactions and as a fungicide.
Copper chloride: Employed in organic synthesis and as a catalyst.
This compound stands out due to its specific application in antimicrobial formulations and its effectiveness against a broad spectrum of microorganisms.
Properties
Molecular Formula |
C18H14CuO7 |
|---|---|
Molecular Weight |
405.8 g/mol |
IUPAC Name |
copper;4,8-diacetyl-2,9a-dimethyl-7,9-dioxodibenzofuran-1,3-diolate |
InChI |
InChI=1S/C18H16O7.Cu/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24;/h5,11,22-23H,1-4H3;/q;+2/p-2 |
InChI Key |
BJKWDVRCNOATJS-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=C2C(=C1[O-])C3(C(=CC(=O)C(C3=O)C(=O)C)O2)C)C(=O)C)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


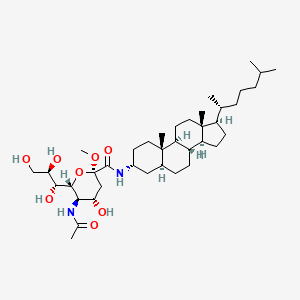
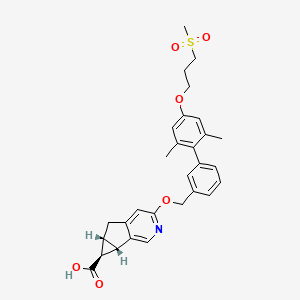
![[(7S,9Z,11S,12S,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-[4-(trideuteriomethyl)piperazin-1-yl]iminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10815476.png)
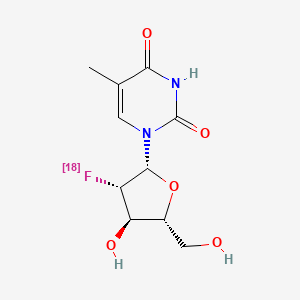

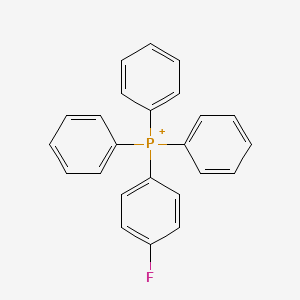

![2-[(Z)-2-[(3Z)-2-[4-[(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-2-carboxyethyl]phenoxy]-3-[(2Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-5-sulfonate](/img/structure/B10815510.png)
